tert-butyl N-[3-(4-ethoxyphenyl)prop-2-yn-1-yl]carbamate
Overview
Description
Tert-butyl N-[3-(4-ethoxyphenyl)prop-2-yn-1-yl]carbamate is an organic compound with the molecular formula C17H23NO3. It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the searched resources, similar compounds like tert-butyl carbamate have been used in palladium-catalyzed synthesis of N-Boc-protected anilines .Scientific Research Applications
Synthetic Applications and Organic Synthesis
Synthetic Intermediates
Compounds similar to tert-butyl N-[3-(4-ethoxyphenyl)prop-2-yn-1-yl]carbamate are important intermediates in the synthesis of biologically active compounds. For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate is a key intermediate in the production of omisertinib (AZD9291), showcasing a rapid synthetic method with high yield, emphasizing the compound's role in facilitating efficient synthesis pathways (Bingbing Zhao et al., 2017).
Directed Lithiation
Directed lithiation techniques, as demonstrated with N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, underline the strategic manipulation of molecules to introduce functional groups, which is fundamental in organic synthesis (Keith Smith et al., 2013).
Natural Product Synthesis
The synthesis of (R)-tert-butyl benzyl(1-((tert-butyldimethylsilyl)oxy)but-3-yn-2-yl)carbamate from L-Serine, as an intermediate of jaspine B, highlights the compound's utility in synthesizing natural products with cytotoxic activity, providing a direct link to pharmaceutical applications (L. Tang et al., 2014).
Crystal Structures
Studies on the crystal structures of related compounds, such as tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, reveal insights into molecular interactions and the impact of structure on the physical properties of these materials, which is crucial for designing compounds with specific characteristics (P. Baillargeon et al., 2017).
Properties
IUPAC Name |
tert-butyl N-[3-(4-ethoxyphenyl)prop-2-ynyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-5-19-14-10-8-13(9-11-14)7-6-12-17-15(18)20-16(2,3)4/h8-11H,5,12H2,1-4H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEKQRJCJBKQPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C#CCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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